4-(4-ACETYLPHENYL)NICOTINIC ACID
Description
Properties
IUPAC Name |
4-(4-acetylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-7-15-8-13(12)14(17)18/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOKTTIKLJJCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692528 | |
| Record name | 4-(4-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-25-1 | |
| Record name | 4-(4-Acetylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Synthetic Methodologies
Late-Stage Functionalization Techniques
Late-stage functionalization (LSF) is a synthetic strategy that introduces chemical modifications to a complex molecule at a late step in its synthesis. This approach is particularly valuable in medicinal chemistry and drug discovery as it allows for the rapid generation of analogues of a lead compound, such as 4-(4-acetylphenyl)nicotinic acid, without the need for de novo synthesis. The application of LSF to this specific molecule can provide valuable structure-activity relationship (SAR) data by modifying its scaffold to potentially enhance potency, selectivity, or pharmacokinetic properties. Given the structural features of 4-(4-acetylphenyl)nicotinic acid, which include a pyridine (B92270) ring, a carboxylic acid, and an acetylphenyl moiety, several late-stage functionalization techniques can be envisioned.
One of the most powerful strategies for LSF is the direct functionalization of carbon-hydrogen (C-H) bonds. For a molecule like 4-(4-acetylphenyl)nicotinic acid, the pyridine and phenyl rings present multiple C-H bonds that could be targeted for modification. The electron-deficient nature of the pyridine ring, further accentuated by the carboxylic acid group, makes it a suitable candidate for certain C-H activation methodologies. For instance, transition metal-catalyzed C-H functionalization has been successfully applied to nicotinamide (B372718) derivatives. In a study focused on the discovery of novel agrochemicals, late-stage C-H functionalization was employed to prepare a library of fifty-five functionalized nicotinamides, leading to the identification of potent antifungal candidates chemrxiv.org. This highlights the potential of such methods to diversify the structure of nicotinic acid derivatives.
Photoredox catalysis has also emerged as a mild and efficient tool for late-stage functionalization. This technique utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under gentle conditions. For 4-(4-acetylphenyl)nicotinic acid, photoredox catalysis could potentially be employed for decarboxylative couplings. In such a reaction, the carboxylic acid moiety would be converted into a radical intermediate, which could then be coupled with various partners. While direct examples on 4-(4-acetylphenyl)nicotinic acid are not available, the decarboxylative arylation of α-oxo acids to form ketones has been demonstrated through the synergistic use of photoredox and nickel catalysis scispace.com. This suggests that the carboxylic acid group of the target molecule could be a handle for introducing new substituents.
Furthermore, the acetyl group on the phenyl ring could also be a site for late-stage modification. For example, photoredox catalysis has been combined with N-heterocyclic carbene (NHC) catalysis to synthesize ketones from carboxylic acids, a transformation that could potentially be adapted for the modification of the acetyl moiety ethz.ch.
The following table summarizes potential late-stage functionalization reactions applicable to 4-(4-acetylphenyl)nicotinic acid, based on methodologies developed for similar structures.
| Reaction Type | Potential Site of Functionalization | Catalyst/Reagent | Potential Coupling Partner | Reference Methodology |
|---|---|---|---|---|
| C-H Arylation | Pyridine ring (C2, C5, or C6 position) | Palladium catalyst | Aryl halides | C-H functionalization of nicotinamides chemrxiv.org |
| Decarboxylative Arylation | Carboxylic acid group | Photoredox catalyst (e.g., Iridium complex) and Nickel catalyst | Aryl halides | Decarboxylative arylation of α-oxo acids scispace.com |
| Modification of Acetyl Group | Acetyl group | Photoredox catalyst and N-heterocyclic carbene (NHC) | Various electrophiles | Ketone synthesis from carboxylic acids ethz.ch |
The successful application of these late-stage functionalization techniques to 4-(4-acetylphenyl)nicotinic acid would require careful optimization of reaction conditions to account for the specific electronic and steric properties of the molecule. The presence of multiple functional groups necessitates high chemoselectivity to avoid undesired side reactions. However, the existing literature on the functionalization of related nicotinic acid derivatives provides a strong foundation for the development of such synthetic strategies, offering a powerful avenue for the exploration of the chemical space around this compound.
Structural Elucidation and Spectroscopic Analysis in Research
Advanced Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for probing the molecular structure, involving the interaction of electromagnetic radiation with the compound to reveal details about its functional groups, electronic environment, and atomic connectivity.
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 4-(4-acetylphenyl)nicotinic acid, characteristic absorption bands would be expected for the carboxylic acid O-H stretch (broad), the carboxylic acid C=O stretch, the ketone C=O stretch, C=C and C=N stretches from the aromatic and pyridine (B92270) rings, and C-H stretches. researchgate.netresearchgate.netthermofisher.com The precise wavenumbers of these vibrations would confirm the presence of these key structural components.
Hypothetical FT-IR Data for 4-(4-acetylphenyl)nicotinic acid (Note: This table is illustrative and not based on experimental data for the specific compound.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic/Pyridine) | 3100-3000 |
| C=O (Carboxylic Acid) | 1725-1700 |
| C=O (Ketone) | 1700-1680 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. vixra.orgstarna.comresearchgate.net The structure of 4-(4-acetylphenyl)nicotinic acid contains multiple chromophores, including the pyridine ring and the acetyl-substituted phenyl ring. The conjugation between these systems would likely result in characteristic π → π* transitions. chromatographyonline.comscience-softcon.de The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the solvent used.
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(4-acetylphenyl)nicotinic acid, distinct signals would be expected for the protons on the pyridine ring, the protons on the phenyl ring, and the methyl protons of the acetyl group. hmdb.castackexchange.com The splitting patterns (singlet, doublet, triplet, etc.) would help to establish the substitution pattern on the rings.
¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-(4-acetylphenyl)nicotinic acid would give a distinct signal, including the carbons of the carboxylic acid, the ketone, the methyl group, and the two aromatic rings. researchgate.nethmdb.ca
Hypothetical ¹H NMR Chemical Shift Ranges for 4-(4-acetylphenyl)nicotinic acid (Note: This table is illustrative and not based on experimental data for the specific compound.)
| Proton Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| COOH | 10.0 - 13.0 |
| Pyridine-H | 7.5 - 9.0 |
| Phenyl-H | 7.0 - 8.5 |
Mass spectrometry is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation pattern. nist.gov For 4-(4-acetylphenyl)nicotinic acid, the molecular ion peak [M]+ or protonated molecule [M+H]+ would confirm the molecular formula. The fragmentation pattern would likely show characteristic losses, such as the loss of the carboxylic acid group (-COOH), the acetyl group (-COCH₃), or cleavage of the bond between the two aromatic rings, providing further structural confirmation.
Computational Chemistry and Molecular Modeling Studies
Free Binding Energy Calculations
To obtain a more quantitative estimate of binding affinity than what is provided by docking scores, more rigorous and computationally intensive methods are employed. These calculations are crucial for ranking potential drug candidates and predicting their potency.
The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular technique to estimate the free energy of binding for a protein-ligand complex from a set of molecular dynamics (MD) simulation snapshots. The binding free energy is calculated by subtracting the free energy of the unbound receptor and ligand from the free energy of the bound complex.
The calculation includes:
Molecular Mechanics (MM) Energy: Changes in bond, angle, and dihedral energies, as well as van der Waals and electrostatic interactions in the gas phase.
Solvation Free Energy: This is composed of two parts: a polar component calculated using the Generalized Born (GB) model and a nonpolar component estimated from the solvent-accessible surface area (SASA).
While specific MM-GBSA studies detailing the binding energy of 4-(4-acetylphenyl)nicotinic acid are not available in the reviewed literature, this method would be a standard approach to refine docking predictions and provide a more accurate estimation of binding affinity for its potential biological targets.
Table 1: Representative MM-GBSA Binding Energy Calculation (Note: The following table is a hypothetical representation to illustrate how data would be presented. No specific experimental data was found for 4-(4-acetylphenyl)nicotinic acid.)
| Target Protein | Ligand | ΔG_bind (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|
Free Energy Perturbation (FEP) is a highly rigorous and accurate computational method for predicting the relative binding affinities of a series of similar ligands to a common protein target. Based on statistical mechanics, FEP calculates the free energy difference between two states by simulating a non-physical, alchemical transformation of one molecule into another over a series of small, discrete steps.
This technique is particularly valuable during lead optimization, where it can accurately predict the impact of small chemical modifications on binding potency, thereby guiding synthetic chemistry efforts. The process involves extensive molecular dynamics simulations and demands significant computational resources. No published FEP studies were identified that specifically calculate the binding affinity of 4-(4-acetylphenyl)nicotinic acid.
Virtual Screening and De Novo Design Approaches in Drug Discovery
Virtual screening and de novo design are powerful computational strategies used to identify and create novel drug candidates.
Virtual Screening: This approach involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If 4-(4-acetylphenyl)nicotinic acid were part of such a library, it could be identified as a "hit" if its predicted binding score was favorable. Structure-based virtual screening relies on docking the library compounds into the target's binding site, while ligand-based methods search for molecules similar to known active compounds.
De Novo Design: This strategy involves the computational construction of novel molecules, piece by piece, directly within the binding site of a target protein. The algorithm assembles fragments into new chemical entities that are optimized for shape and chemical complementarity to the target. 4-(4-acetylphenyl)nicotinic acid could potentially serve as a scaffold or starting fragment in a de novo design workflow, where its core structure is elaborated upon to enhance binding affinity and other desirable properties.
Currently, there is no specific information in the searched literature indicating that 4-(4-acetylphenyl)nicotinic acid has been identified through a virtual screening campaign or used as a primary scaffold in a de novo design study.
Structure Activity Relationship Sar and Structural Optimization
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of nicotinic acid, including 4-(4-acetylphenyl)nicotinic acid, several key structural motifs are recognized as critical for molecular recognition and biological function.
The core structure can be deconstructed into three primary pharmacophoric components:
The Pyridine (B92270) Ring: This nitrogen-containing heterocycle is a fundamental component. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking or hydrophobic interactions with biological targets. Its specific orientation and electronic properties are vital for activity.
The Carboxylic Acid Group: Positioned at the 3-position of the pyridine ring, this group is a key interaction point. It is typically ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues (like arginine or lysine) or polar groups in a receptor's binding site.
The 4-Aryl Substituent (4-acetylphenyl group): The phenyl ring at the 4-position provides a significant extension into the chemical space, primarily offering a large surface for hydrophobic and van der Waals interactions. The nature and position of substituents on this phenyl ring can modulate the molecule's electronic properties, conformation, and ability to form additional interactions. The para-acetyl group, in particular, introduces a ketone functionality which can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein and enhancing binding affinity and specificity.
Together, these motifs create a specific spatial and electronic profile that dictates the molecule's interaction with its biological target. A generalized pharmacophore model for this class of compounds would include a hydrogen bond acceptor (pyridine nitrogen), an anionic/hydrogen bond donor/acceptor center (carboxylic acid), and a hydrophobic aromatic region with a potential hydrogen bond acceptor feature (the acetylphenyl group).
Positional and Substituent Effects on Biological Activity
The biological activity of nicotinic acid derivatives can be significantly altered by modifying the position and nature of substituents on the pyridine and phenyl rings.
Pyridine Ring Substitution: Modifications to the pyridine core itself, such as the introduction of substituents at positions 2, 5, or 6, can impact activity. For instance, introducing electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen and the carboxylic acid, influencing ionization and binding. Bulky groups can introduce steric hindrance or, conversely, promote favorable hydrophobic interactions.
Carboxylic Acid Modification: The carboxylic acid is often essential for activity. Replacing it with bioisosteres like tetrazoles or acylsulfonamides can sometimes retain or improve activity while modifying physicochemical properties such as cell permeability and metabolic stability. Esterification or amidation of the carboxyl group typically leads to a significant loss of activity, underscoring its role as a primary binding determinant.
Phenyl Ring Substitution: The substitution pattern on the 4-phenyl ring is a critical determinant of potency and selectivity.
Positional Isomerism: The position of the acetyl group on the phenyl ring is crucial. A para position, as in 4-(4-acetylphenyl)nicotinic acid, directs the hydrogen-bond-accepting carbonyl group into a specific region of the binding pocket. Moving the acetyl group to the meta or ortho position would significantly alter this vector and likely change the binding affinity.
Nature of the Substituent: The acetyl group is a polar, electron-withdrawing substituent. Replacing it with other groups would modulate activity. For example, replacing it with a simple methyl group would increase lipophilicity but remove the hydrogen bonding capability. Conversely, replacing it with a hydroxyl or amino group would introduce hydrogen bond donor capabilities.
The following table illustrates hypothetical SAR trends for 4-aryl nicotinic acid analogs based on general principles observed in related compound series.
| R1 (Position on Pyridine) | R2 (Position on Phenyl) | R3 (Substituent on Phenyl) | Expected Relative Activity | Rationale |
| H | 4' | -COCH₃ | Baseline | The acetyl group provides a key H-bond acceptor. |
| H | 4' | -H | Lower | Loss of the H-bond accepting acetyl group. |
| H | 4' | -CH₃ | Lower | Increased lipophilicity but loss of key H-bond. |
| H | 4' | -CN | Potentially Similar/Higher | Cyano group is also a strong H-bond acceptor. |
| H | 3' | -COCH₃ | Lower | Altered vector of the H-bond acceptor may not fit the binding pocket. |
| 2-Cl | 4' | -COCH₃ | Variable | Chloro group can alter electronics and provide steric influence. |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel, patentable structures with improved properties. uniroma1.it These techniques involve modifying the core structure (scaffold) or replacing specific functional groups with others that have similar physical or chemical properties, with the goal of retaining or enhancing biological activity. nih.govacs.org
For a molecule like 4-(4-acetylphenyl)nicotinic acid, these strategies could be applied to its key components:
Carboxylic Acid Bioisosteres: The carboxylic acid is a common target for bioisosteric replacement to improve pharmacokinetic properties. Common replacements include:
Tetrazole
Hydroxamic acid
Acylsulfonamide
Hydroxyisoxazole
Pyridine Ring Scaffolds (Scaffold Hopping): The central pyridine ring can be replaced with other aromatic or heteroaromatic systems to explore new chemical space and interaction patterns. Potential scaffold hops could include:
Other nitrogen-containing heterocycles like pyrimidine, pyrazine, or pyridazine.
Bicyclic systems like quinoline or isoquinoline.
Non-nitrogenous rings like a phenyl or thiophene ring, although this would significantly alter the core properties.
Acetyl Group Bioisosteres: The acetyl group's primary role is likely as a hydrogen bond acceptor. It could be replaced by other groups with similar functionality, such as:
Cyano (-CN) group
Sulfonamide (-SO₂NH₂) group
Nitro (-NO₂) group
Oxadiazole ring
These replacements can lead to compounds with different solubility, metabolic stability, and off-target activity profiles, making them valuable tools for lead optimization. nih.gov
Lead Generation and Optimization Strategies
Lead generation is the process of identifying promising hit compounds, while lead optimization involves refining their structure to enhance potency, selectivity, and drug-like properties. coleparmer.comdanaher.comucl.ac.uk A compound like 4-(4-acetylphenyl)nicotinic acid could serve as a lead compound for further optimization.
The optimization process is an iterative cycle of designing, synthesizing, and testing new analogs. danaher.com Key strategies would focus on:
Enhancing Potency: Systematically exploring different substituents on the phenyl ring to find optimal interactions. For example, probing the space around the acetyl group with small alkyl or halogen substituents could identify additional beneficial contacts.
Improving Selectivity: If the compound shows activity against multiple targets, modifications can be made to favor binding to the desired target over others. This often involves exploiting subtle differences in the shape and character of the binding sites.
Optimizing ADME Properties: The structure would be modified to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This could involve using the bioisosteric replacements mentioned earlier to, for example, reduce metabolic liability or improve solubility. coleparmer.com
Fragment-Based Drug Design (FBDD) is a powerful method for lead generation that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target. nih.govmdpi.com These fragments are then grown, linked, or merged to produce a more potent lead compound.
The structure of 4-(4-acetylphenyl)nicotinic acid can be conceptually deconstructed into fragments that could be identified in an FBDD campaign:
Fragment 1: Nicotinic Acid: The core pyridine-3-carboxylic acid is a common fragment in chemical libraries. Its binding to a target could be detected using biophysical methods like X-ray crystallography or NMR spectroscopy.
Fragment 2: 4-Acetophenone: This fragment represents the substituted phenyl ring. It could be identified as binding in a hydrophobic pocket, with its acetyl group forming a hydrogen bond.
In an FBDD approach, these two (or similar) fragments might be found to bind in adjacent pockets of a target protein. The lead optimization strategy would then involve linking them together. The challenge lies in designing an appropriate linker—in this case, a direct bond between the pyridine C4 and the phenyl C1'—to ensure the linked molecule maintains the optimal binding orientation of each fragment. tandfonline.com Subsequent optimization would then proceed by modifying the fragments, for instance, by exploring alternatives to the acetyl group on the phenyl ring or adding substituents to the nicotinic acid core. nih.gov
Preclinical Investigation of Biological Activities and Mechanisms of Action in Vitro/in Vivo Models
In Vitro Biological Target Identification and Validation
To determine the therapeutic potential of 4-(4-acetylphenyl)nicotinic acid, initial preclinical studies would involve a series of in vitro assays to identify and validate its biological targets.
Enzyme Inhibition Assays
The inhibitory activity of 4-(4-acetylphenyl)nicotinic acid against a panel of enzymes implicated in various diseases would be a critical first step. While many nicotinic acid derivatives have been explored for their enzyme-inhibiting properties, specific data for 4-(4-acetylphenyl)nicotinic acid is not currently available. Key enzymes that would be investigated include:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy in cancer therapy to block angiogenesis. Assays would measure the concentration of 4-(4-acetylphenyl)nicotinic acid required to inhibit VEGFR-2 activity by 50% (IC50).
COX-2 (Cyclooxygenase-2): As a key enzyme in the inflammatory pathway, selective COX-2 inhibition is a target for anti-inflammatory drugs. Studies on other nicotinic acid derivatives have shown potential for COX-2 inhibition. nih.gov
DGAT2 (Diacylglycerol O-acyltransferase 2): This enzyme is involved in triglyceride synthesis, and its inhibition is a target for treating metabolic disorders. Niacin, the parent compound, is known to non-competitively inhibit DGAT2. nih.gov
Cholinesterase Enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease. jocpr.com
Receptor Binding Studies
The interaction of 4-(4-acetylphenyl)nicotinic acid with specific cell surface receptors would provide insight into its potential signaling pathways.
G protein-coupled receptor 109A (GPR109A): Also known as the nicotinic acid receptor, GPR109A mediates many of the effects of niacin. nih.govnih.gov Binding affinity studies would determine if 4-(4-acetylphenyl)nicotinic acid is a ligand for this receptor and with what potency.
Cellular Mechanism of Action Studies
Following target identification, cellular studies would elucidate the downstream effects and mechanisms of action of 4-(4-acetylphenyl)nicotinic acid.
Apoptosis Induction Pathways
The ability of a compound to induce programmed cell death (apoptosis) in cancer cells is a hallmark of many chemotherapeutic agents. Research on related nicotinic acid compounds suggests that they can induce apoptosis in various cancer cell lines. techscience.comnih.gov Studies on 4-(4-acetylphenyl)nicotinic acid would investigate its potential to trigger apoptotic pathways in cancer cells.
Gene Expression Modulation
The effect of 4-(4-acetylphenyl)nicotinic acid on the expression of specific genes would reveal its impact on cellular function.
Inflammatory Genes: Nicotinic acid has been shown to modulate the expression of genes involved in inflammation. nih.gov Analysis of genes such as TNF-α and IL-6 would be conducted.
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): Niacin can induce the expression and transcriptional activation of PPARγ, a key regulator of lipid metabolism and inflammation. nih.gov
Intracellular Signaling Pathway Analysis
To understand the precise molecular mechanisms, the effect of 4-(4-acetylphenyl)nicotinic acid on key signaling molecules would be analyzed.
Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis. Assays would determine if 4-(4-acetylphenyl)nicotinic acid treatment leads to the activation of initiator and effector caspases, such as caspase-3, -8, and -9. sigmaaldrich.comnih.gov
Preclinical Efficacy Studies (In vitro/In vivo models)
The therapeutic potential of 4-(4-ACETYLPHENYL)NICOTINIC ACID and its parent compound, nicotinic acid (niacin), has been the subject of extensive preclinical research. These investigations have unveiled a range of biological activities, from anti-inflammatory and antioxidant effects to the modulation of lipid metabolism and cancer cell proliferation. This article delves into the key findings from in vitro and in vivo studies that form the scientific basis for its potential clinical applications.
Anti-Inflammatory Effects
Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the modulation of pro-inflammatory cytokines and the inhibition of nitrite (B80452) production.
In studies using murine models of atherosclerosis, niacin treatment has been shown to decrease the production of pro-inflammatory cytokines in stimulated macrophages. nih.gov Specifically, in macrophages from mice fed an atherogenic diet, which showed elevated levels of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), niacin was able to significantly reduce the secretion of these inflammatory mediators. nih.govresearchgate.net This attenuating effect on cytokine production highlights a potential mechanism for its anti-atherosclerotic benefits beyond its lipid-modifying properties. nih.gov
Further investigations in human monocytes have corroborated these findings. When human monocytes were activated with lipopolysaccharide (LPS), a Toll-like receptor 4 (TLR4) agonist, pre-treatment with nicotinic acid resulted in a substantial reduction in the secretion of TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1). nih.gov Similar inhibitory effects were observed when monocytes were stimulated with a TLR2 agonist. nih.gov These anti-inflammatory actions are mediated through the GPR109A receptor and involve the inhibition of the NF-κB signaling pathway. nih.govmdpi.com
The inhibition of nitric oxide (NO) production, a key inflammatory mediator, is another important aspect of the anti-inflammatory profile of related compounds. Studies on murine macrophages have shown that certain flavone (B191248) derivatives can inhibit nitrite production, which is an indicator of NO synthesis. nih.gov For instance, 3'-amino-4'-hydroxyflavone was identified as a potent inhibitor of nitrite production in LPS-stimulated macrophages. nih.gov This suggests that modulating nitric oxide production is a plausible mechanism through which nicotinic acid derivatives could exert their anti-inflammatory effects.
Table 1: Effects of Nicotinic Acid on Pro-inflammatory Cytokine Secretion in Activated Human Monocytes
| Cytokine | Stimulus | Inhibition by Nicotinic Acid | Reference |
| TNF-α | LPS | 49.2 ± 4.5% | nih.gov |
| IL-6 | LPS | 56.2 ± 2.8% | nih.gov |
| MCP-1 | LPS | 43.2 ± 3.1% | nih.gov |
| TNF-α | HKLM | 48.6 ± 7.1% | nih.gov |
| IL-6 | HKLM | 60.9 ± 1.6% | nih.gov |
| MCP-1 | HKLM | 59.3 ± 5.3% | nih.gov |
| LPS: Lipopolysaccharide; HKLM: Heat-killed Listeria monocytogenes |
Antioxidant Potential and Oxidative Stress Modulation
The ability of nicotinic acid and related compounds to counteract oxidative stress is a crucial component of their protective effects. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, and the antioxidant properties of these compounds contribute to their therapeutic potential.
Studies have shown that niacin can prevent behavioral deficits and memory impairment induced by D-galactose in rats by mitigating oxidative stress. nih.gov Niacin administration was found to prevent the D-galactose-induced decrease in antioxidant enzymes and acetylcholine (B1216132) levels, while also counteracting the increase in oxidative stress markers and neuro-inflammatory cytokines. nih.gov This highlights its role as a neuromodulator with antioxidant capabilities.
In a cellular model of oxidative stress, 4-acetoxyphenol, a related compound, demonstrated a strong ability to protect retinal pigment epithelial (RPE) cells from oxidative stress-induced necrosis. nih.gov This protective effect was attributed to the upregulation of NQO1 and HO-1 genes through the stabilization of the NRF2 transcription factor. nih.gov The compound effectively blocked the increase in cellular reactive oxygen species (ROS) induced by oxidative stress. nih.gov
Furthermore, 4-hydroxybenzoic acid has been shown to possess significant antioxidant effects, primarily through its ability to scavenge free radicals and reduce oxidative damage to cellular components like lipids, proteins, and DNA. mdpi.com It also plays a protective role in the intestine by enhancing the mucus barrier and protecting the mucosa from oxidative damage. mdpi.com
Antiproliferative Effects on Cancer Cell Lines
Nicotinic acid and its derivatives have been investigated for their potential to inhibit the growth and proliferation of cancer cells. These studies have revealed anti-invasive and antiproliferative activities against various cancer cell lines.
Research on a rat ascites hepatoma cell line, AH109A, demonstrated that niacin and trigonelline (B31793) could inhibit the invasion of these cancer cells at micromolar concentrations without affecting their proliferation. nih.gov Notably, they also suppressed the increased invasive activity of hepatoma cells that were previously cultured with a reactive oxygen species (ROS)-generating system. nih.gov
Inorganic nitrite, which can form nitric oxide under acidic conditions, has also been shown to inhibit the replication of human T24 bladder cancer cells. nih.gov This effect was dependent on a slightly acidic environment and was enhanced by the presence of ascorbic acid. nih.gov
Furthermore, various derivatives of compounds containing a 4-acetylphenyl group have been synthesized and evaluated for their anticancer activity. For example, hydantoin (B18101) and purine (B94841) derivatives with a 4-acetylphenylpiperazinylalkyl moiety have shown antiproliferative effects. nih.gov Similarly, certain oxidovanadium(IV) salts have exhibited strong cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cells. mdpi.com
Table 2: Antiproliferative Effects of Related Compounds on Cancer Cell Lines
| Compound/Agent | Cancer Cell Line | Effect | Reference |
| Niacin and Trigonelline | Rat Ascites Hepatoma (AH109A) | Inhibition of invasion | nih.gov |
| Inorganic Nitrite | Human Bladder Cancer (T24) | Inhibition of replication | nih.gov |
| Hydantoin and Purine Derivatives | Human Cancer Cell Lines | Moderate growth inhibition | nih.gov |
| Oxidovanadium(IV) Salts | Prostate (PC3) and Breast (MCF-7) | Cytotoxic effects | mdpi.com |
Lipid Metabolism Modulation
One of the most well-established effects of nicotinic acid is its ability to modulate lipid metabolism, which is central to its use in treating dyslipidemia. It favorably alters the lipid profile by decreasing levels of very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. nih.gov
The primary mechanism for these lipid-lowering effects was initially thought to be the inhibition of lipolysis in adipocytes, which reduces the availability of free fatty acids (FFA) for hepatic triglyceride and VLDL synthesis. nih.gov However, emerging evidence suggests that other, FFA-independent mechanisms are also involved. nih.govnih.gov
In vivo studies in obese dogs have shown that nicotinic acid treatment can decrease the expression of hepatic diacylglycerol O-acyltransferase (DGAT) 2, a key enzyme in triglyceride synthesis. nih.gov This reduction in DGAT2 expression could explain the decrease in hepatic VLDL secretion and plasma lipoprotein levels even when plasma FFA levels are not significantly changed. nih.gov
Nicotinic acid also participates in cellular pathways that regulate glucose and lipid metabolism, including the NAD-sirtuin pathway, and may influence lipid metabolism through adipokines like TNFα and adiponectin. nih.gov
Immunomodulatory Effects
Beyond its direct anti-inflammatory actions, nicotinic acid and related compounds exhibit broader immunomodulatory effects, influencing the function and activity of various immune cells.
Nicotinic acid has been shown to activate the innate immune system. nih.gov It can reduce inflammation mediated by monocytes in models of atherosclerosis. nih.gov Furthermore, studies have demonstrated that niacin can induce a shift in macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. mdpi.com
The cholinergic system, which can be influenced by nicotinic compounds, plays a role in modulating immune responses. mdpi.com For instance, activation of the α7 nicotinic acetylcholine receptor (nAChR) on immune cells can inhibit the release of pro-inflammatory cytokines. mdpi.com In the context of multiple sclerosis models, nicotine (B1678760) has been shown to prevent the polarization of T-helper cells to Th1/Th17 and promote the recruitment of regulatory T cells (Tregs). mdpi.com
Compounds isolated from natural sources, such as those from Nigella sativa, have also demonstrated immunomodulatory properties by activating NF-κB and MAPK signaling pathways, leading to enhanced proliferation and phagocytic activity of macrophages. frontiersin.org
Chemical Derivatization Strategies for Research Applications
Synthetic Modifications for Enhanced Analytical Performance (e.g., Chromophore/Fluorophore Introduction)
To improve the detection and quantification of 4-(4-acetylphenyl)nicotinic acid in various analytical assays, chromophores (light-absorbing groups) or fluorophores (fluorescent groups) can be chemically attached. The carboxylic acid and the acetyl group are the primary handles for such modifications.
The carboxylic acid can be activated, for example with a carbodiimide, and then coupled with an amine-containing chromophore or fluorophore to form a stable amide bond. The acetyl group's carbonyl moiety can undergo condensation reactions with hydrazine (B178648) or hydroxylamine-functionalized reporter molecules to yield hydrazones or oximes, respectively. These reactions are generally high-yielding and can be performed under mild conditions.
The choice of the labeling agent depends on the desired analytical technique. For instance, a dansyl group could be introduced for fluorescence-based detection, offering high sensitivity. The introduction of a nitroaromatic group could serve as an electrochemical tag or a chromophore for UV-Vis spectroscopy.
Table 1: Potential Derivatization Reactions for Analytical Enhancement
| Functional Group on 4-(4-acetylphenyl)nicotinic acid | Reagent Type | Resulting Linkage | Potential Analytical Tag |
| Carboxylic Acid | Amine-functionalized chromophore/fluorophore | Amide | Dansyl, NBD, Fluorescein |
| Acetyl Group (Carbonyl) | Hydrazine-functionalized chromophore/fluorophore | Hydrazone | Dinitrophenylhydrazine |
| Acetyl Group (Carbonyl) | Hydroxylamine-functionalized chromophore/fluorophore | Oxime | N/A (general strategy) |
It is important to note that while these strategies are chemically feasible, their specific application to 4-(4-acetylphenyl)nicotinic acid and the properties of the resulting derivatives would require experimental validation.
Prodrug Design and Conjugation Strategies (General research concept)
The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. The modified compound, the prodrug, is inactive and is converted to the active parent drug in the body. For 4-(4-acetylphenyl)nicotinic acid, both the carboxylic acid and the acetyl group can be targeted for prodrug design.
Esterification of the carboxylic acid group is a common prodrug strategy to enhance lipophilicity and membrane permeability. This can be achieved by reacting the parent acid with various alcohols. The resulting esters are often more readily absorbed and are then hydrolyzed by esterases in the body to release the active carboxylic acid.
The acetyl group could potentially be reduced to a hydroxyl group, which can then be esterified to create a prodrug. Alternatively, the ketone could be converted to a ketal, which may be designed to be stable at neutral pH but hydrolyze under the acidic conditions found in specific tissues or cellular compartments.
Conjugation strategies involve linking the drug molecule to another molecule, such as a polymer or a peptide, to alter its properties. For instance, conjugation of 4-(4-acetylphenyl)nicotinic acid to a water-soluble polymer like polyethylene (B3416737) glycol (PEG) could increase its half-life in circulation.
Scaffold Modification for Targeted Delivery Research
The core structure of 4-(4-acetylphenyl)nicotinic acid can serve as a scaffold for building more complex molecules designed for targeted drug delivery. The principle here is to attach a targeting moiety to the scaffold that will guide the molecule to specific cells or tissues.
The carboxylic acid provides a convenient point of attachment for targeting ligands. For example, it could be coupled to a peptide that binds to a receptor overexpressed on cancer cells. This would concentrate the compound at the tumor site, potentially increasing its therapeutic efficacy and reducing off-target side effects.
The phenyl ring of the scaffold can also be modified, for instance, through electrophilic aromatic substitution, to introduce additional functional groups. These groups could then be used to attach targeting ligands or other functionalities. The acetyl group, after reduction to an alcohol, could also serve as an attachment point.
The development of such targeted delivery systems is a complex process that requires careful design and synthesis, followed by extensive in vitro and in vivo evaluation to confirm the targeting efficiency and the release of the active compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
